[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-1-2-11-5-9-3-8-4(7)10-5/h3H,2H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZDKBHNLKBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Synthetic Routes to Triazine-Thio Derivatives
While the exact synthesis of [(4-amino-1,3,5-triazin-2-yl)thio]acetonitrile is not reported, analogous methods for triazine-thio compounds involve:
-
Nucleophilic substitution at the triazine ring with sulfur-containing nucleophiles (e.g., thiourea or thiols) .
-
Condensation reactions between 2-amino-1,3,5-triazines and chloroacetonitrile derivatives in the presence of bases like KCO .
For example, in , 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (11 ) reacts with thiazolidine-2,4-diones to form hybrid derivatives (Table 3). A similar strategy could apply for introducing the acetonitrile moiety.
Reactivity of the Thio-Acetonitrile Group
The thioether (-S-) and cyano (-CN) functional groups in the compound enable diverse transformations:
Oxidation Reactions
-
Thioethers can oxidize to sulfoxides or sulfones under mild conditions (e.g., HO/acetic acid) .
-
The cyano group may undergo hydrolysis to carboxylic acids or reduction to amines .
Cyclization and Cross-Coupling
-
The cyano group participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated nitriles .
-
Triazine-thio derivatives have been used in Cu-catalyzed cross-coupling reactions to form C–S bonds .
Biological Activity of Related Compounds
While biological data for this compound are unavailable, structurally similar compounds exhibit:
-
Anticancer activity : Triazine-thio derivatives targeting HCT-116 and HeLa cell lines (IC = 7–19 µM) .
-
Anti-tubercular properties : Benzothiazole-thio hybrids with MIC values as low as 0.08 µg/mL .
Example: Cytotoxicity of Triazine-Thio Derivatives
| Compound | R Group | IC (µM) | Cell Line |
|---|---|---|---|
| 46 | 4-(4-Fluorophenyl)piperazinyl | 7 | HCT-116 |
| 22 | 4-(Trifluoromethylphenyl)piperazinyl | 11 | HeLa |
Mechanistic Insights
Reactions involving triazine-thio compounds often proceed via:
-
Radical pathways in oxidative C–C bond cleavage (e.g., Cu/I-mediated oxidation) .
-
Nucleophilic aromatic substitution at electron-deficient triazine rings .
For instance, proposes a mechanism where ketones undergo oxidation to α-ketoamides, followed by coupling with 2-amino-1,3,5-triazines (Scheme 5).
Key Challenges and Gaps
-
No direct data on this compound’s stability under acidic/basic conditions.
-
Limited information on its coordination chemistry or catalytic applications.
Scientific Research Applications
[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile can be contrasted with related triazine derivatives, as summarized below:
Table 1: Key Properties of this compound and Analogues
Key Findings:
Reactivity and Stability: The nitrile group in this compound enhances electrophilicity compared to ester or sulfonic acid derivatives, favoring nucleophilic additions . Electron-withdrawing groups (e.g., nitrile) stabilize the triazine ring against hydrolysis, whereas electron-donating substituents (e.g., morpholino in bis(morpholino-triazine) derivatives) increase susceptibility to ring-opening reactions .
Solubility and Physicochemical Properties: Sulfonic acid derivatives exhibit superior aqueous solubility (e.g., 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonic acid) due to ionization, while alkyl/aryl-substituted analogues (e.g., Ethametsulfuron-methyl) are more lipophilic . The nitrile group in the target compound confers moderate polarity, enabling solubility in polar aprotic solvents like acetonitrile .
Biological and Functional Applications: Hybrid triazine-coumarin derivatives demonstrate cytotoxic activity, with potency influenced by substituents. Nitrile-containing variants may exhibit distinct binding profiles compared to amide or sulfonamide analogues .
Synthetic Accessibility: The target compound’s synthesis is more straightforward than bis(morpholino-triazine) derivatives, which require multi-step functionalization .
Biological Activity
[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 185.21 g/mol. The compound features a triazine ring substituted with an amino group and a thioether moiety, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the triazine scaffold demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazine exhibit selective cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values ranging from 7 to 24 µM .
Table 1: Cytotoxicity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22 | HCT-116 | 11 |
| 46 | MCF-7 | 15 |
| 46 | HeLa | 18 |
A notable study focused on derivatives similar to this compound found that they inhibited tumor growth effectively by targeting metabolic pathways crucial for cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Recent studies have shown that triazine derivatives can inhibit the growth of vancomycin-resistant Enterococcus faecalis (VRE) isolates . The high inhibitory activity against various isoenzymes of human carbonic anhydrases (hCAs) was also noted, with some compounds showing KIs in the low nanomolar range .
Table 2: Antimicrobial Activity Against VRE
| Compound | MIC (µg/mL) |
|---|---|
| AAZ | 0.5 |
| AAZ | 0.25 |
Enzyme Inhibition
The role of this compound as an enzyme inhibitor has been explored extensively. It has shown promise as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes and are overexpressed in certain tumors . This inhibition can potentially impair the survival of pathogens and tumor cells.
Case Studies
In a study assessing the anticancer potential of triazine derivatives, researchers synthesized a series of compounds based on the triazine scaffold and evaluated their effects on cancer cell viability. The results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity against targeted cancer cells .
Another case study focused on the antimicrobial efficacy against clinical strains of Neisseria gonorrhoeae, revealing that certain derivatives exhibited bacteriostatic properties with MIC values as low as 0.25 µg/mL .
Q & A
Q. What are the recommended synthetic pathways for [(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 4-amino-1,3,5-triazine-2-thiol and haloacetonitrile derivatives. Key factors include:
- Solvent selection : Acetonitrile (ACN) is often used due to its polar aprotic nature, enhancing nucleophilicity .
- Catalysts : Triethylamine (TEA) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can accelerate reaction rates and improve yields .
- Temperature : Reactions are typically conducted at ambient or slightly elevated temperatures (40–60°C) to avoid side reactions like hydrolysis of the nitrile group.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of techniques:
- Chromatography : HPLC or GC-FID with acetonitrile-based mobile phases to assess purity .
- Spectroscopy :
- FT-IR : Confirm the presence of thioether (–S–), nitrile (–C≡N), and triazine ring vibrations.
- NMR : H and C NMR to verify substitution patterns and absence of impurities.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated exact mass: 265.01914) .
Q. What are the critical physicochemical properties of this compound relevant to its handling in lab settings?
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 525.2 ± 60.0 °C (Predicted) | |
| Density | 1.52 ± 0.1 g/cm³ | |
| pKa | 0.21 ± 0.10 (Predicted) | |
| Polar Surface Area | 80.52 Ų |
These properties influence solubility (e.g., in acetonitrile or DMF) and stability under acidic/basic conditions .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in anion-binding or coordination chemistry?
The triazine ring acts as an electron-deficient scaffold, while the thioacetonitrile group provides a flexible linker for coordination. Computational studies (e.g., DFT) can model:
Q. What strategies mitigate contradictions in experimental vs. predicted stability data for this compound derivatives?
Discrepancies often arise from:
- Solvent effects : Acetonitrile may stabilize intermediates differently than water or DMSO .
- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to distinguish reaction pathways .
- Crystallization conditions : Polymorphism can alter stability; X-ray crystallography or PXRD is essential for phase identification .
Q. How can this compound be functionalized for applications in electrocatalysis or metal-organic frameworks (MOFs)?
Advanced modifications include:
- Post-synthetic functionalization : Introduce carboxylate or pyridyl groups via nucleophilic substitution or click chemistry .
- Coordination polymers : React with transition metals (e.g., Ni²⁺, Fe³⁺) in acetonitrile/DMF to form 2D/3D networks for water oxidation catalysis .
- Surface grafting : Immobilize on carbon nanotubes or graphene oxide for enhanced electrocatalytic activity .
Methodological Considerations
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
Challenges include:
- Matrix interference : Use SPE (solid-phase extraction) with C18 columns and acetonitrile-based eluents .
- Detection limits : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity to ng/mL levels.
- Degradation products : Monitor via stability-indicating assays (e.g., forced degradation under UV light or acidic conditions) .
Q. How do solvent polarity and substituent effects impact the tautomeric equilibria of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
